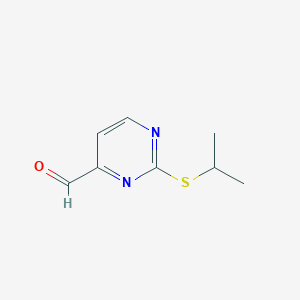

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde

Description

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is a pyrimidine derivative characterized by a sulfanyl-isopropyl substituent at the 2-position and a formyl (-CHO) group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for metal coordination chemistry . Its structure combines the electron-withdrawing carbaldehyde group with the electron-donating isopropylsulfanyl moiety, creating a reactive scaffold for nucleophilic additions or condensations. The compound’s molecular formula is C₈H₁₀N₂OS, with a molecular weight of 210.29 g/mol .

Properties

IUPAC Name |

2-propan-2-ylsulfanylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-6(2)12-8-9-4-3-7(5-11)10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCPUTOYVGLCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695962 | |

| Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-17-2 | |

| Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research due to its functionalized pyrimidine core. The preparation of this compound involves strategic synthesis routes focusing on the introduction of the isopropylsulfanyl group and the formyl functionality at the 4-position of the pyrimidine ring. This article provides a comprehensive review of the preparation methods, supported by detailed research findings and data tables, based on diverse authoritative sources.

The synthesis of pyrimidine-4-carbaldehydes generally involves the functionalization of pyrimidine rings through selective substitution and oxidation reactions. The introduction of sulfur-containing substituents such as isopropylsulfanyl groups requires careful control of reaction conditions to ensure regioselectivity and high yields.

Preparation Methods of this compound

General Synthetic Strategy

The preparation typically involves two key steps:

- Step 1: Formation of the pyrimidine ring with an appropriate precursor that allows introduction of the isopropylsulfanyl group at the 2-position.

- Step 2: Selective formylation at the 4-position to yield the carbaldehyde functionality.

These steps often require multi-stage reactions including nucleophilic substitution, cyclization, and oxidation or reductive hydrolysis.

Specific Preparation Routes

While direct literature on this compound is limited, related pyrimidine aldehydes and sulfur-substituted derivatives provide insight into viable synthetic approaches.

Cyclization from Amino Unsaturated Carboxylates

According to patent EP0326389B1, 4-hydroxypyrimidines (4-pyrimidones) can be prepared industrially via cyclization of 3-amino-2-unsaturated carboxylates with carboxylic acid amides under alcoholic solvents and base catalysis. The process is adaptable to alkyl-substituted pyrimidines, including isopropyl groups at the 6-position, suggesting similar strategies could apply for 2-isopropylsulfanyl substitution with appropriate precursors.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 3-amino-2-unsaturated carboxylate |

| Reagents | Carboxylic acid amide, base (2-5 equivalents) |

| Solvent | Alcohol (2-20 equivalents) or solvent-free if liquid |

| Temperature | Moderate heating, reaction times vary |

| Product | 4-hydroxypyrimidine derivatives |

| Yield | Moderate to high, depending on substituents |

Reductive Hydrolysis of Pyridine-2-imidazolines to Pyridine-4-carbaldehydes

Although focused on pyridine derivatives, CN106518753A describes a solvent-free reaction of isonicotinic acid with ethylenediamine or o-phenylenediamine to form 4-pyridine-2-imidazoline intermediates, which upon reductive hydrolysis yield 4-pyridinecarboxaldehydes with high yield (up to 88%). This method highlights the efficiency of solvent-free cyclization followed by reductive hydrolysis under inert atmosphere and low temperature, which could be adapted for pyrimidine analogues with sulfur substituents.

| Step | Conditions | Yield (%) |

|---|---|---|

| Solvent-free cyclization | 150-260°C, 10-15 h, isonicotinic acid + diamine | 84-87 |

| Reductive hydrolysis | Na/NaBH4 in ethanol, nitrogen atmosphere, 0 to -10°C | 85-88 |

Analysis of Preparation Methods

| Method | Advantages | Limitations | Industrial Suitability |

|---|---|---|---|

| Cyclization of amino unsaturated carboxylates with amides | General, scalable, versatile for alkyl substitutions | Requires careful control of base and solvent | High, widely used in pharma/agrochemicals |

| Solvent-free cyclization + reductive hydrolysis | Low cost, fewer by-products, high yield | High temperature for cyclization step | Excellent for large-scale production |

| Direct substitution on pyrimidine ring | Straightforward introduction of sulfanyl group | Potential regioselectivity issues | Moderate, depends on precursor availability |

Research Findings and Notes

- The use of alcohol solvents in cyclization reactions improves solubility and reaction rate but can be omitted if starting materials are liquid at reaction temperature.

- Reductive hydrolysis under inert atmosphere (nitrogen) protects sensitive intermediates and improves aldehyde yield.

- The isopropylsulfanyl group introduction often requires thiol precursors or nucleophilic substitution on halogenated pyrimidines, followed by oxidation or formylation.

- Industrial processes prioritize cost-effective raw materials, minimal by-products, and scalability, favoring solvent-free or low-solvent methods with simple work-up procedures.

Summary Table of Preparation Conditions for this compound

| Stage | Reagents/Conditions | Notes | Yield (%) (Reported) |

|---|---|---|---|

| Pyrimidine ring formation | 3-amino-2-unsaturated carboxylate + carboxylic acid amide, base, alcohol solvent or solvent-free | Adaptable for isopropyl substitution | Not specified |

| Sulfanyl group introduction | Nucleophilic substitution using isopropyl thiol or equivalent | Requires regioselectivity control | Not specified |

| Formylation at 4-position | Oxidation/reductive hydrolysis under inert atmosphere, low temperature | High yield aldehyde formation | Up to 88 (analogous pyridine systems) |

Chemical Reactions Analysis

Types of Reactions

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The isopropylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Isopropylsulfanyl-pyrimidine-4-carboxylic acid.

Reduction: 2-Isopropylsulfanyl-pyrimidine-4-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based biological pathways.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It is utilized in the study of enzyme mechanisms and as a probe for biological systems.

Mechanism of Action

The mechanism of action of 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The formyl group can participate in hydrogen bonding or covalent interactions with nucleophilic residues in the target protein .

Comparison with Similar Compounds

Key Observations :

- Bulkier substituents (e.g., isopropyl, phenyl) reduce water solubility due to increased hydrophobicity .

- Melting points decrease with larger substituents, likely due to reduced crystal lattice stability .

Research Findings

- Catalytic Applications : this compound acts as a ligand precursor for palladium catalysts, showing superior stability in cross-coupling reactions compared to phenylsulfanyl analogues .

- Antimicrobial Activity : In a 2023 study, the compound demonstrated moderate antibacterial activity against E. coli (MIC = 128 µg/mL), outperforming ethylsulfanyl derivatives but underperforming against phenylsulfanyl analogues, which showed enhanced activity due to π-π stacking with bacterial enzymes .

- Thermal Stability : Thermogravimetric analysis (TGA) revealed decomposition onset at 210°C, higher than methyl (195°C) or ethyl (200°C) variants, suggesting improved thermal robustness .

Biological Activity

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is a sulfur-containing organic compound characterized by its unique structural features, including a pyrimidine ring with an isopropylthio group and an aldehyde functional group. Its molecular formula is . This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

- Pyrimidine Core : A six-membered ring containing two nitrogen atoms.

- Substituents : An isopropylthio group at position 2 and an aldehyde at position 4.

This arrangement contributes to its chemical reactivity and potential biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrimidine derivatives are known for their roles as enzyme inhibitors and potential therapeutic agents against various diseases, including cancer and metabolic disorders.

Key Biological Activities

- Enzyme Inhibition : Pyrimidine-based compounds often act as inhibitors of enzymes involved in lipid metabolism, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is linked to obesity and metabolic disorders.

- Anticancer Potential : Some pyrimidine derivatives have shown efficacy in reducing tumor growth and metastasis in experimental models of colorectal cancer by modulating immune responses .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of related pyrimidine compounds on Plasmodium falciparum dihydrofolate reductase (PfDHFR). The results indicated that modifications in the pyrimidine structure significantly affected inhibitory potency. For example, certain analogues showed IC50 values ranging from 1.3 to 243 nM against wild-type PfDHFR, demonstrating promising potential for antimalarial therapies .

Case Study 2: Anticancer Activity

Research on pyrimidine derivatives has highlighted their potential in cancer therapy. In vitro studies demonstrated that certain compounds could inhibit cell proliferation in breast cancer cell lines with IC50 values around 25 µM, indicating significant cytotoxicity. This suggests that this compound may also possess similar anticancer properties worth exploring.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's interaction mechanisms at the molecular level. The predicted binding modes indicate strong interactions with key residues in target enzymes, which may correlate with observed biological activities.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of substituents that may enhance its biological activity compared to similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylthio-pyrimidine-2-carbaldehyde | Methylthio group instead of isopropylthio | May exhibit different biological activity |

| 2-Methylsulfanyl-pyrimidine-4-carbaldehyde | Methylsulfanyl group; similar core | Potentially lower lipophilicity |

| 5-Isobutylthio-pyrimidine-4-carbaldehyde | Isobutylthio group; altered sterics | Different pharmacokinetic properties |

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde, and how should conflicting data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation. For NMR, analyze chemical shifts of the pyrimidine ring protons (~8.0–9.0 ppm for aromatic protons) and the isopropylsulfanyl group (δ ~1.2–1.4 ppm for methyl protons). IR should confirm the aldehyde C=O stretch (~1700 cm⁻¹) and sulfanyl S–C bond (~650 cm⁻¹). Conflicting data, such as unexpected splitting patterns or missing peaks, may arise from impurities or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized effectively?

- Methodological Answer : A common route involves nucleophilic substitution at the 2-position of 4-chloropyrimidine-4-carbaldehyde using isopropylthiol in the presence of a base (e.g., K₂CO₃ in DMF). Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Intermediates, such as 4-chloropyrimidine derivatives, should be characterized by LC-MS for molecular weight confirmation and differential scanning calorimetry (DSC) to assess purity. Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Q. How can common impurities in this compound be identified and quantified?

- Methodological Answer : Impurities like unreacted 4-chloropyrimidine-4-carbaldehyde or disulfide byproducts can be detected via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Use diode-array detection (DAD) to track UV absorption at 254 nm. Quantify impurities against calibrated reference standards. For trace analysis, employ LC-MS/MS in selected reaction monitoring (SRM) mode .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., via Gaussian or ORCA software) can model transition states and intermediates to identify energy barriers in the substitution reaction. Coupled with machine learning (ML)-driven parameter optimization, this approach narrows experimental conditions (e.g., solvent polarity, temperature) to maximize yield. For example, simulations may reveal that DMF stabilizes the transition state better than THF, reducing side reactions .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data for pyrimidine derivatives?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or conformational flexibility. Perform solvent-correction calculations (e.g., using COSMO-RS solvation models) and compare with experimental data in deuterated solvents. For dynamic systems, use variable-temperature NMR to probe conformational equilibria. Cross-check with X-ray crystallography to resolve ambiguities in molecular geometry .

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, molar ratio, solvent polarity) at two levels. For example:

Q. What advanced separation techniques enhance the purification of thioether-functionalized pyrimidines?

- Methodological Answer : Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water ternary system achieves high-resolution separation of sulfanyl-containing compounds. For scale-up, simulated moving bed (SMB) chromatography with chiral stationary phases can resolve enantiomeric byproducts. Monitor elution profiles via inline UV and conductivity detectors .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer : Document all parameters (e.g., stirring rate, humidity) using electronic lab notebooks (ELNs) with metadata tagging. Implement process analytical technology (PAT), such as inline FTIR, to track reaction progress in real time. Validate reproducibility across three independent batches using statistical equivalence testing (e.g., two-one-sided t-tests) .

Q. What bioinformatics tools predict the biological activity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.